molecular formula C10H18N2O5 B14426851 Dimethyl 4,4'-(nitrosoazanediyl)dibutanoate CAS No. 79448-05-8

Dimethyl 4,4'-(nitrosoazanediyl)dibutanoate

Cat. No.: B14426851
CAS No.: 79448-05-8
M. Wt: 246.26 g/mol
InChI Key: OHHCUXISEYPOOF-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate is an organic compound with a complex structure that includes nitroso and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4,4’-(nitrosoazanediyl)dibutanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester product.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in methanol for ester hydrolysis.

Major Products Formed

    Oxidation: Dimethyl 4,4’-(nitroazanediyl)dibutanoate.

    Reduction: Dimethyl 4,4’-(aminoazanediyl)dibutanoate.

    Substitution: 4,4’-(nitrosoazanediyl)dibutanoic acid.

Scientific Research Applications

Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study nitroso group interactions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate involves its interaction with molecular targets through its nitroso and ester functional groups. The nitroso group can participate in redox reactions, altering the oxidative state of target molecules. The ester groups can undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4’-(1,4-phenylene)dibutanoate
  • Dimethyl 4,4’-(1,4-cyclohexanediyl)dibutanoate

Uniqueness

Dimethyl 4,4’-(nitrosoazanediyl)dibutanoate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it valuable for specific applications where nitroso functionality is required.

Properties

CAS No.

79448-05-8

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 4-[(4-methoxy-4-oxobutyl)-nitrosoamino]butanoate

InChI

InChI=1S/C10H18N2O5/c1-16-9(13)5-3-7-12(11-15)8-4-6-10(14)17-2/h3-8H2,1-2H3

InChI Key

OHHCUXISEYPOOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN(CCCC(=O)OC)N=O

Origin of Product

United States

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